

Application Notes and Protocols for Biotin-COG1410 TFA in Cell Culture

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Compound of Interest		
Compound Name:	Biotin-COG1410 TFA	
Cat. No.:	B606757	Get Quote

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Introduction

Biotin-COG1410 TFA is a biotinylated synthetic peptide derived from the receptor-binding region of human apolipoprotein E (ApoE). COG1410, the core peptide, has demonstrated significant neuroprotective and anti-inflammatory properties in various in vitro and in vivo models of neurological disease.[1][2][3] The addition of a biotin tag allows for sensitive detection, purification, and quantification, making it a valuable tool for cell-based assays.

These application notes provide detailed protocols for utilizing **Biotin-COG1410 TFA** to investigate its effects on cultured cells, particularly in the context of neuroinflammation and neuroprotection.

Mechanism of Action: COG1410 exerts its effects through multiple mechanisms, including the suppression of microglial activation and the reduction of pro-inflammatory cytokine production. [1][4][5][6][7] Evidence suggests that COG1410 interacts with cell surface receptors, including the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), to modulate downstream signaling pathways.[4][6][7][8]

Data Presentation

Table 1: Recommended Working Concentrations of Biotin-COG1410 TFA for In Vitro Assays



Cell Type	Application	Concentrati on Range	Incubation Time	Observed Effect	Reference
BV2 Microglia	Anti- inflammatory Assay	1-25 μΜ	48 hours	Decreased production of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α).	[1][2]
BV2 Microglia	Inhibition of COX-2 Expression	Not Specified	Not Specified	Significantly decreased COX-2 protein expression after OGD/R treatment.	[4]
Primary Neurons	Neuroprotecti on Assay	1-10 μM (recommende d starting range)	24-72 hours	Expected reduction in apoptosis and enhanced cell viability.	[9]
Mixed Glial Cultures	Neuroinflam mation Model	1-25 μΜ	24-48 hours	Expected reduction in pro-inflammatory cytokine release (e.g., IL-1β, IL-6, TNF-α).	[9]

Experimental Protocols



Protocol 1: Assessment of Anti-Inflammatory Effects in BV2 Microglial Cells

This protocol details the procedure to evaluate the ability of **Biotin-COG1410 TFA** to suppress the inflammatory response in a microglial cell line.

1. Cell Culture and Seeding:

- Culture BV2 microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed BV2 cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment:

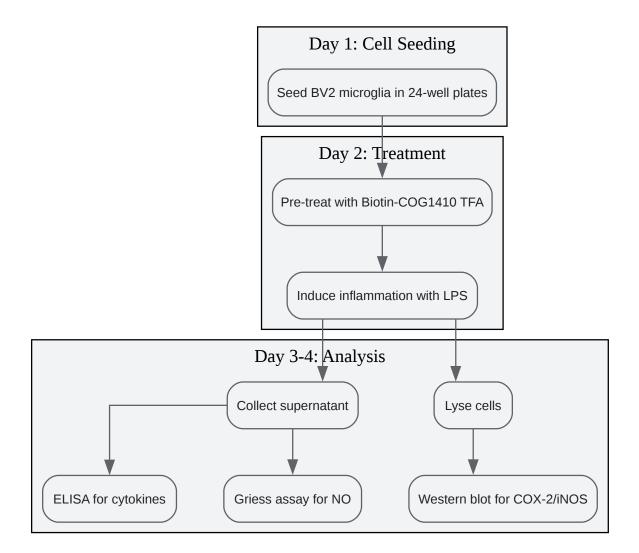
- Prepare a stock solution of **Biotin-COG1410 TFA** in sterile, nuclease-free water or PBS.
- Pre-treat the cells with varying concentrations of Biotin-COG1410 TFA (e.g., 1, 5, 10, 25 μM) for 2 hours.
- Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. Include a vehicle control group (no LPS) and an LPS-only group.

3. Sample Collection and Analysis:

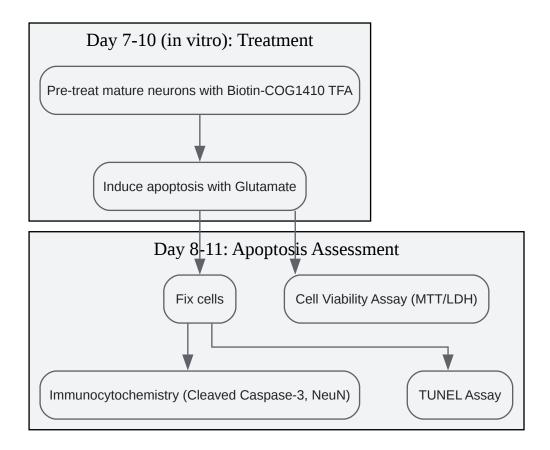
- After 24-48 hours of incubation, collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
- Lyse the cells to perform a Griess assay to determine nitric oxide (NO) production or perform a Western blot to analyze the expression of inflammatory markers like COX-2 and iNOS.

Workflow for Anti-Inflammatory Assay

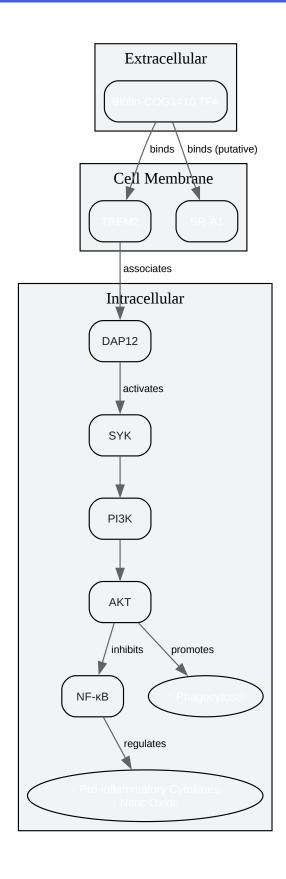












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